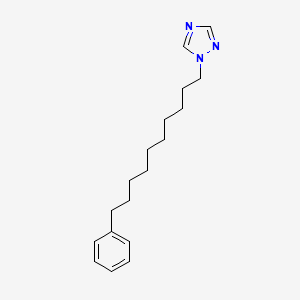

1-(10-Phenyldecyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

CAS No. |

919800-86-5 |

|---|---|

Molecular Formula |

C18H27N3 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

1-(10-phenyldecyl)-1,2,4-triazole |

InChI |

InChI=1S/C18H27N3/c1(2-4-6-11-15-21-17-19-16-20-21)3-5-8-12-18-13-9-7-10-14-18/h7,9-10,13-14,16-17H,1-6,8,11-12,15H2 |

InChI Key |

QQAZYFRYTKPXGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCN2C=NC=N2 |

Origin of Product |

United States |

The Foundational Importance of the 1,2,4 Triazole Moiety

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties. nih.govnih.gov Its unique features, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility, allow it to interact with high affinity to a wide array of biological receptors and enzymes. nih.gov

The significance of the 1,2,4-triazole moiety is underscored by its presence in a number of clinically approved drugs with diverse therapeutic applications. researchgate.netglobalresearchonline.net These include antifungal agents like fluconazole (B54011) and itraconazole, which act by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.govnih.gov In the realm of oncology, letrozole (B1683767) and anastrozole (B1683761) are prominent examples of 1,2,4-triazole-containing aromatase inhibitors used in the treatment of breast cancer. researchgate.netnih.gov The antiviral drug ribavirin (B1680618) also features this heterocyclic core, demonstrating its broad-spectrum utility. researchgate.netnih.gov The wide range of biological activities associated with the 1,2,4-triazole nucleus, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, continues to fuel research into novel derivatives. globalresearchonline.netfrontiersin.orgresearchgate.net

Table 1: Examples of Clinically Used Drugs Containing the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) |

| Fluconazole | Antifungal | Inhibition of fungal cytochrome P450 14α-demethylase |

| Itraconazole | Antifungal | Inhibition of fungal cytochrome P450 14α-demethylase |

| Letrozole | Anticancer | Aromatase inhibitor |

| Anastrozole | Anticancer | Aromatase inhibitor |

| Ribavirin | Antiviral | Broad-spectrum antiviral activity |

| Rizatriptan | Antimigraine | Serotonin (5-HT1B/1D) receptor agonist |

Research Trends in 1 Substituted 1,2,4 Triazoles

The substitution at the N1 position of the 1,2,4-triazole (B32235) ring is a key area of synthetic exploration, as it allows for the modulation of a compound's physicochemical properties and biological activity. Research in this area is diverse, with several notable trends.

One significant trend is the synthesis of hybrid molecules, where the 1-substituted 1,2,4-triazole is combined with other pharmacologically active moieties to create compounds with potentially synergistic or enhanced effects. researchgate.net For instance, derivatives combining 1,2,4-triazole with norfloxacin (B1679917) have shown improved antibacterial efficacy. researchgate.net

Another major focus is the development of novel antifungal and antibacterial agents. Researchers have synthesized numerous 1-substituted 1,2,4-triazoles and evaluated their activity against various microbial strains. nih.govmdpi.com Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the N1 position can significantly influence the antimicrobial spectrum and potency. For example, the presence of a substituted N-phenyl ring or a benzimidinoyl ring with chlorine atoms has been shown to be effective in some antibacterial 1-substituted 1,2,4-triazoles. nih.gov

In the context of anticancer research, a variety of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related structures have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. nih.gov These studies often involve molecular docking to understand the binding interactions with biological targets, such as the aromatase enzyme. nih.gov

The synthesis methodologies for 1-substituted 1,2,4-triazoles are also an active area of investigation, with a focus on developing efficient, regioselective, and environmentally benign processes. organic-chemistry.org Microwave-assisted synthesis and multicomponent reactions are among the modern techniques being employed to generate libraries of these compounds for biological screening. organic-chemistry.org

Table 2: Illustrative Research Findings for 1-Substituted 1,2,4-Triazoles

| Compound/Series | Research Focus | Key Finding | Reference |

| 1-Aryl 1,2,4-triazoles | Synthesis | A multicomponent process enables the direct synthesis from anilines. | organic-chemistry.org |

| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Anticancer | Some derivatives showed promising cytotoxic activity against the HeLa cell line. | nih.gov |

| 1-Substituted 1,2,4-triazoles with chlorinated phenyl or benzimidinoyl rings | Antibacterial | Demonstrated significant effects against B. subtilis and P. aeruginosa. | nih.gov |

Contextualizing 1 10 Phenyldecyl 1h 1,2,4 Triazole in Emerging Research

Established Synthetic Pathways for the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a prevalent scaffold in medicinal and materials chemistry, leading to the development of numerous synthetic routes. organic-chemistry.orgnih.govnih.gov These methods can be broadly categorized based on the reaction mechanism and conditions employed.

Cyclization reactions are the most fundamental and widely employed methods for constructing the 1,2,4-triazole ring. These typically involve the condensation and subsequent ring closure of precursors containing the necessary nitrogen and carbon atoms.

Common strategies include:

From Hydrazines and Formamide (B127407): A straightforward method involves the reaction of hydrazines with formamide, which can proceed smoothly under microwave irradiation without a catalyst, demonstrating high functional group tolerance. organic-chemistry.org

From Amidrazones: Amidrazones are versatile intermediates that can undergo cyclization with various one-carbon sources like aldehydes or carboxylic acids. nih.govorganic-chemistry.org For instance, the oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG), provides an environmentally benign route to 3,4,5-trisubstituted 1,2,4-triazoles. nih.govfrontiersin.org

From Hydrazones: Hydrazones can be converted to 1,2,4-triazoles by reacting with amines under oxidative conditions, often using an iodine catalyst. nih.govfrontiersin.org This method involves a cascade of C-H functionalization and C-N bond formations. frontiersin.org Another approach involves the reaction of hydrazones with potassium cyanate (B1221674) (KOCN) or related reagents. organic-chemistry.org

From Nitriles and Hydrazides: The reaction of nitriles with hydrazides, followed by cyclodehydration, is a common pathway. For example, secondary amides and hydrazides can undergo a one-pot synthesis activated by triflic anhydride (B1165640) to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Table 1: Comparison of Selected Cyclization Methodologies for 1,2,4-Triazole Synthesis

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrazones, Amines | Iodine (catalyst), TBHP | 1,3,5-Trisubstituted-1,2,4-triazoles | frontiersin.org |

| Amidrazones, Aldehydes | Ceric Ammonium Nitrate (CAN), PEG | 3,4,5-Trisubstituted-1,2,4-triazoles | nih.govfrontiersin.org |

| Secondary Amides, Hydrazides | Triflic anhydride, Microwave | 3,4,5-Trisubstituted-1,2,4-triazoles | organic-chemistry.org |

| Hydrazines, Formamide | Microwave irradiation (catalyst-free) | Substituted 1,2,4-triazoles | organic-chemistry.org |

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form complex products. Several MCRs have been developed for the synthesis of 1,2,4-triazoles.

A three-component reaction of anilines, nitriles, and a nitrogen source can yield 1-aryl-1,2,4-triazoles. organic-chemistry.orgacs.org

The reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones in the presence of a base provides a metal-free, one-pot route to highly functionalized 1,2,4-triazole hybrids. rsc.org

An electrochemical MCR involving aryl hydrazines, paraformaldehyde, ammonium acetate (B1210297) (as the nitrogen source), and an alcohol can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgisres.org

Green chemistry approaches have utilized lemon juice as a natural acidic catalyst for the MCR of aldehydes, amino acids, and thiosemicarbazide (B42300) to generate triazole derivatives. researchgate.net

Catalysis plays a crucial role in modern organic synthesis, offering enhanced reaction rates, selectivity, and milder conditions. Both metal-based and metal-free catalytic systems are widely used for 1,2,4-triazole synthesis.

Copper Catalysis: Copper catalysts are among the most versatile for triazole synthesis. A common method involves the copper-catalyzed oxidative coupling of amidines with various partners under an air atmosphere. organic-chemistry.orgisres.org Copper can also facilitate the desulfurization of in situ-generated 1,2,4-triazole-3-thiones to yield 4,5-disubstituted 1,2,4-triazoles. acs.org

Silver Catalysis: The choice of metal catalyst can control regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis leads to the 1,5-disubstituted isomer. organic-chemistry.orgisres.org

Metal-Free Catalysis: Iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides using dimethylformamide (DMF) as a carbon source provides a metal-free route to trifluoromethyl-substituted triazoles. isres.org Furthermore, decarboxylative annulation reactions can proceed without metal catalysts to form 1,3-diaryl-1,2,4-triazoles. isres.org

Biomimetic Catalysis: Inspired by amine oxidase enzymes, a catalytic system using 1,10-phenanthroline-5,6-dione (B1662461) and a Lewis acid (FeCl₃) has been developed for the regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazines, using oxygen as the terminal oxidant. rsc.org

To improve reaction efficiency and align with green chemistry principles, modern energy sources have been applied to 1,2,4-triazole synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. scielo.org.zarsc.org It has been successfully applied to the synthesis of 1,2,4-triazoles from hydrazines and formamide without a catalyst and in the cyclodehydration of amide-hydrazide intermediates. organic-chemistry.orgorganic-chemistry.org This method is noted for being eco-friendly and simple to perform. pnrjournal.com One-pot, metal-free synthesis of complex triazole hybrids under microwave conditions has also been reported. nih.gov

Electrochemical Synthesis: Electrosynthesis offers a green, reagent-free alternative by using electrical current to drive reactions. nih.gov It allows for mild, room-temperature conditions and avoids the need for transition-metal catalysts or chemical oxidants. organic-chemistry.orgisres.org This method has been used to synthesize 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles through intramolecular C-N cross-coupling. rsc.orgrsc.orgdntb.gov.ua The generation of reactive intermediates in situ is a key advantage of this approach. organic-chemistry.org

Strategies for N1-Substitution with Phenyldecyl and Analogous Moieties in 1,2,4-Triazole Chemistry

Once the 1,2,4-triazole core is formed, the final step in synthesizing the target compound is the introduction of the 10-phenyldecyl group. This is typically achieved through N-alkylation.

The alkylation of the 1,2,4-triazole ring can theoretically occur at the N1 or N4 position. However, direct alkylation of the parent 1,2,4-triazole with alkyl halides predominantly yields the N1-substituted isomer due to the higher nucleophilicity of the N1 nitrogen. tandfonline.comresearchgate.net

The standard procedure involves two steps:

Deprotonation of 1,2,4-triazole: The triazole ring is first treated with a suitable base to generate the triazolide anion. Common bases include sodium methoxide (B1231860) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net

Nucleophilic Substitution: The resulting anion is then reacted with a long-chain alkyl halide. For the synthesis of this compound, the alkylating agent would be 1-halo-10-phenyldecane (e.g., 1-bromo-10-phenyldecane).

Studies have confirmed the successful N1-alkylation of 1,2,4-triazole with various long-chain alkyls, including decyl groups, in high isolated yields (>90%). researchgate.netnih.gov The use of DBU as a base in a solvent like THF has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles with a consistent regioselectivity of approximately 90:10 in favor of the N1 isomer. researchgate.net This established regioselectivity makes direct alkylation a reliable strategy for preparing the target compound.

Regioselective Functionalization with Phenyl-Substituted Alkyl Chains

The introduction of a 10-phenyldecyl group onto the 1,2,4-triazole ring is typically achieved through the N-alkylation of the 1,2,4-triazole anion with a suitable electrophile, such as 10-phenyldecyl bromide. The regioselectivity of this reaction is a critical aspect, as 1,2,4-triazole possesses two nucleophilic nitrogen atoms (N1 and N4) that can potentially be alkylated.

The synthesis of the alkylating agent, 10-phenyldecyl bromide, can be accomplished through several established synthetic routes. A common approach involves the coupling of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a large excess of a dihaloalkane, for instance, 1,10-dibromodecane. This reaction is followed by purification to isolate the desired monosubstituted product.

Once the 10-phenyldecyl bromide is obtained, it can be reacted with 1,2,4-triazole in the presence of a base to yield the target compound. Studies on the alkylation of 1,2,4-triazole with various alkyl halides have consistently shown a strong preference for the formation of the 1-substituted isomer over the 4-substituted isomer. researchgate.net For instance, the alkylation of 1,2,4-triazole with alkyl halides using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF) typically results in a regioselectivity of approximately 90:10 in favor of the N1-alkylated product. researchgate.net

Research has demonstrated that the alkylation of 1,2,4-triazole with long-chain alkyl halides, including decyl bromide, proceeds with high yields (greater than 90%) to the N1-substituted product. nih.gov The general reaction conditions involve the deprotonation of 1,2,4-triazole with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or THF, followed by the addition of the alkyl halide.

The table below summarizes representative conditions for the N-alkylation of 1,2,4-triazole with various alkyl halides, which can be adapted for the synthesis of this compound.

| Alkyl Halide | Base | Solvent | Temperature | N1:N4 Ratio | Yield (%) | Reference |

| 4-Nitrobenzyl bromide | DBU | THF | Ambient | 90:10 | High | researchgate.net |

| Decyl bromide | NaH | DMF | Not specified | >90% N1 | >90 | nih.govresearchgate.net |

| n-Pentyl bromide | NaH | THF | Not specified | >99% N1 | High | d-nb.infobeilstein-journals.orgnih.govresearchgate.net |

| Various | K2CO3 | DMF | 120 °C | Predominantly N1 | 95 | researchgate.net |

Mechanistic Studies of Synthetic Transformations Leading to 1-Substituted 1,2,4-Triazoles

The regioselectivity observed in the N-alkylation of 1,2,4-triazole is a subject of considerable mechanistic interest. The preference for substitution at the N1 position over the N4 position is influenced by a combination of electronic and steric factors, as well as the reaction conditions.

The 1,2,4-triazole anion exists in two tautomeric forms. The 1H-1,2,4-triazole tautomer is generally considered to be more stable than the 4H-1,2,4-triazole. nih.gov Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the factors governing the site of protonation and alkylation. These studies often analyze reactivity descriptors such as HOMO-LUMO energy gaps, dipole moments, and Fukui indices to identify the most nucleophilic sites.

The N-alkylation of 1,2,4-triazoles can yield two initial products, with the N1-alkylated product being the predominant one, particularly when a weak base is used. researchgate.net The steric hindrance around the N4 position, which is situated between two other nitrogen atoms, is greater than that at the N1 position. This steric factor plays a significant role in directing the incoming alkyl group to the more accessible N1 nitrogen. d-nb.infobeilstein-journals.orgnih.govresearchgate.net

Furthermore, the reaction can be under either kinetic or thermodynamic control. In some instances, the initially formed N4-substituted product, the kinetic product, can rearrange to the more stable N1-substituted isomer, which is the thermodynamic product. This rearrangement has been observed to occur, in some cases, even at room temperature, particularly when the alkylating agent contains strongly electron-withdrawing groups. researchgate.net The choice of solvent and base can also influence the product distribution. For example, the use of sodium hydride in tetrahydrofuran has been shown to be a promising system for achieving high N1 selectivity in the alkylation of azoles. d-nb.infobeilstein-journals.orgnih.govresearchgate.net

The table below outlines key mechanistic aspects that influence the regioselectivity of 1,2,4-triazole alkylation.

| Factor | Influence on Regioselectivity | Mechanistic Rationale | References |

| Steric Hindrance | Favors N1-alkylation | The N1 position is sterically less hindered than the N4 position, which is flanked by two nitrogen atoms. | d-nb.infobeilstein-journals.orgnih.govresearchgate.net |

| Tautomer Stability | Favors N1-alkylation | The 1H-1,2,4-triazole tautomer is more stable, leading to a higher population of the N1 anion. | nih.gov |

| Base and Solvent | Can be optimized for high N1 selectivity | For example, NaH in THF provides excellent N1 regioselectivity. | d-nb.infobeilstein-journals.orgnih.govresearchgate.net |

| Kinetic vs. Thermodynamic Control | N4-isomer can be the kinetic product, while the N1-isomer is the thermodynamic product. | The initially formed N4-alkylated product can isomerize to the more stable N1-alkylated product. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons of the triazole ring, the phenyldecyl chain, and the terminal phenyl group would be expected.

Triazole Ring Protons: The 1,2,4-triazole ring in a 1-substituted isomer would exhibit two characteristic singlets in the aromatic region of the spectrum. Based on data for similar 1-substituted 1,2,4-triazoles, the proton at the C3 position and the proton at the C5 position are expected to appear as sharp singlets, typically in the range of δ 7.5-8.5 ppm nih.gov. The exact chemical shifts would be influenced by the electronic effects of the decyl substituent.

Decyl Chain Protons: The ten-carbon alkyl chain would produce a series of signals in the upfield region of the spectrum (δ 0.8-4.5 ppm). The protons on the carbon adjacent to the triazole nitrogen (N1) would be the most deshielded of the chain, likely appearing as a triplet around δ 4.2-4.5 ppm. The protons on the carbon adjacent to the phenyl group would also be deshielded, appearing as a triplet around δ 2.6 ppm. The bulk of the methylene (B1212753) protons in the middle of the chain would resonate as a broad multiplet or a series of overlapping multiplets in the δ 1.2-1.8 ppm range. The terminal methyl group of a decyl chain, if it were present, would be expected around δ 0.8-0.9 ppm, but in this case, the chain is terminated by a phenyl group.

Phenyl Group Protons: The protons of the terminal phenyl group would generate signals in the aromatic region, typically between δ 7.1 and 7.4 ppm. The exact appearance would depend on the substitution pattern, but for a monosubstituted phenyl ring, a multiplet integrating to five protons would be expected.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Triazole-H (C3/C5) | 7.5 - 8.5 | s | 2H |

| Phenyl-H | 7.1 - 7.4 | m | 5H |

| N-CH₂- (Decyl) | 4.2 - 4.5 | t | 2H |

| Ph-CH₂- (Decyl) | 2.5 - 2.7 | t | 2H |

The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms in the molecule, confirming the carbon framework.

Triazole Ring Carbons: The two carbon atoms of the 1,2,4-triazole ring are expected to resonate in the downfield region of the spectrum, typically between δ 140 and 155 ppm mdpi.com.

Decyl Chain Carbons: The carbon atoms of the decyl chain would appear in the aliphatic region of the spectrum. The carbon attached to the triazole nitrogen would be the most downfield of the chain carbons, likely around δ 50-55 ppm. The carbon attached to the phenyl group would be found around δ 35-40 ppm. The other methylene carbons of the chain would resonate in the range of δ 25-32 ppm.

Phenyl Group Carbons: The carbons of the phenyl ring would show signals in the aromatic region (δ 125-145 ppm). The ipso-carbon (the carbon attached to the decyl chain) would be a quaternary signal, while the other carbons would appear as CH signals, distinguishable by their chemical shifts and intensities.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole-C (C3/C5) | 140 - 155 |

| Phenyl-C (ipso) | 140 - 145 |

| Phenyl-C (aromatic CH) | 125 - 130 |

| N-CH₂- (Decyl) | 50 - 55 |

| Ph-CH₂- (Decyl) | 35 - 40 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of the bonds.

Key expected vibrational bands for this compound would include:

Aromatic C-H Stretching: Bands above 3000 cm⁻¹, typically in the range of 3030-3150 cm⁻¹, corresponding to the C-H stretching vibrations of the triazole and phenyl rings sapub.org.

Aliphatic C-H Stretching: Strong bands just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, due to the symmetric and asymmetric stretching vibrations of the methylene groups in the decyl chain nih.gov.

C=N and C=C Stretching: Medium to weak intensity bands in the 1450-1650 cm⁻¹ region, characteristic of the C=N stretching within the triazole ring and the C=C stretching of the phenyl ring sapub.orgresearchgate.net.

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹ can be attributed to the C-N stretching vibrations of the triazole ring.

Ring Bending and Out-of-Plane Bending: The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals, including in-plane and out-of-plane bending vibrations of the triazole and phenyl rings. Specifically, strong bands around 690-770 cm⁻¹ are characteristic of monosubstituted benzene (B151609) rings.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3030 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N Stretch (Triazole) | 1500 - 1650 |

| C=C Stretch (Phenyl) | 1450 - 1600 |

| C-N Stretch (Triazole) | 1200 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₈H₂₇N₃), HRMS would provide a highly accurate mass measurement of the molecular ion [M+H]⁺. This experimental value can then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum could also offer further structural information, such as the loss of the phenyl group or cleavage of the decyl chain.

Advanced Chromatographic Techniques for Purity Assessment

To ensure the synthesized compound is free from starting materials, byproducts, and other impurities, advanced chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, would be suitable for this compound nih.gov. The purity is determined by the relative area of the main peak in the chromatogram, ideally detected using a UV detector set to a wavelength where the triazole or phenyl moiety absorbs.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis. The retention time would be characteristic of the compound, and the peak area would be proportional to its concentration.

Structure Activity Relationship Sar Studies Pertaining to 1 10 Phenyldecyl 1h 1,2,4 Triazole and Its Analogs

Influence of N1-Substituent Modifications on Biological Activity Profiles of 1,2,4-Triazoles

The substituent at the N1 position of the 1,2,4-triazole (B32235) ring is a key determinant of biological activity, and modifications at this site can lead to significant changes in potency and selectivity. Structure-activity relationship (SAR) studies on various 1,2,4-triazoles reveal that the N1-substituent can influence interactions with target enzymes or receptors through steric, electronic, and hydrophobic effects.

For instance, in the development of antifungal agents, the N1-substituent of azole drugs is crucial for their interaction with the heme iron of lanosterol (B1674476) 14α-demethylase (CYP51), the target enzyme. researchgate.net While many successful antifungal drugs like fluconazole (B54011) feature more complex, polar substituents at N1, the introduction of long alkyl or aralkyl chains can also confer significant biological activity, albeit often through different mechanisms or targeting different pathogens.

In other classes of 1,2,4-triazoles, such as those with antibacterial properties, the nature of the N1-substituent is equally critical. Studies have shown that compounds with a phenyl ring directly at the N-4 position (an isomer of N1-substitution) exhibit higher activity compared to those with alkyl groups. mdpi.com The introduction of a long, flexible chain like the 10-phenyldecyl group in 1-(10-phenyldecyl)-1H-1,2,4-triazole introduces significant lipophilicity. This property can enhance the compound's ability to permeate lipid-rich biological membranes, such as those of microbial cells or subcellular organelles, which may be a critical factor in its mechanism of action.

Modifications can range from simple alkyl chains to complex aromatic and heterocyclic systems. The table below summarizes the effect of different N1-substituent types on the biological activities of 1,2,4-triazoles from various studies.

| N1-Substituent Type | General Structure Example | Associated Biological Activity | Key SAR Finding |

| Substituted Phenyl | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide | Anticonvulsant, Anxiolytic | Substitutions on the terminal phenyl ring significantly modulate activity and binding to GABA-A receptors. mdpi.com |

| Fluoro-substituted Benzyl | 1-((2,4-difluorophenyl)(...)) | Antifungal | The 2,4-difluorophenyl group is a classic feature of potent azole antifungals, crucial for binding to CYP51. nih.gov |

| Phenylalkyl (Long Chain) | This compound | (Hypothesized) Antimicrobial, Anticancer | High lipophilicity may enhance membrane permeability and disruption. |

| Furan-2-ylmethyl | 4-(furan-2-ylmethyl)-4H-1,2,4-triazol (...) | Protein-protein interaction inhibition | The furan moiety contributes to binding in a hydrophobic pocket of the S100A10 protein. nih.gov |

Role of Alkyl Chain Length and Phenyl Group Positioning in Modulating Compound Activity

For 1-substituted 1,2,4-triazoles featuring a phenylalkyl chain, both the length of the alkyl linker and the substitution pattern on the terminal phenyl ring are critical variables in modulating biological activity.

Alkyl Chain Length: The length of the alkyl chain directly impacts the molecule's lipophilicity and spatial reach. SAR studies on related heterocyclic compounds have demonstrated a clear relationship between alkyl chain length and biological potency. For certain 1,2,4-triazole-5(4H)-thiones, it was found that longer alkyl chains on the nitrogen atom led to a significant decrease in antibacterial activity. nih.gov Conversely, in a series of fluconazole derivatives, the antifungal activity was shown to be directionally related to the length of the alkyl chains, suggesting an optimal length for interaction with the fungal target. nih.gov

The decyl (C10) chain in this compound provides a high degree of lipophilicity. This "lipid-like" tail could facilitate insertion into and disruption of cell membranes, a mechanism of action common for certain antimicrobial and anticancer agents. The activity is often parabolically dependent on the chain length, where activity increases up to an optimal length and then decreases due to poor water solubility or unfavorable steric interactions.

Phenyl Group Positioning and Substitution: The terminal phenyl group provides a site for crucial π-π stacking, hydrophobic, or van der Waals interactions within a biological target's binding pocket. Its position at the terminus of a long, flexible decyl chain allows it to probe deep hydrophobic pockets that might be inaccessible to more rigid molecules.

Furthermore, substitutions on this phenyl ring can fine-tune the activity. The addition of electron-withdrawing groups (e.g., halogens like -F, -Cl) or electron-donating groups (e.g., -OH, -OCH3) can alter the electronic properties and introduce new hydrogen bonding capabilities. nih.gov For example, studies on various triazole hybrids have shown that compounds with a 2,4-difluoro substitution on a phenyl ring exhibit potent antimicrobial efficacy. nih.gov Another study indicated that a 4-methoxy phenyl group was preferable at the 5-position of the triazole ring for antibacterial activity. mdpi.com While these examples are not on the N1-substituent's terminal phenyl ring, they underscore the principle that phenyl ring electronics are key to activity.

The following table illustrates the impact of chain length and phenyl substitutions in various 1,2,4-triazole series.

| Compound Series | Chain Length/Phenyl Group Variation | Effect on Biological Activity | Reference |

| N-4 Alkylated 1,2,4-triazole-5(4H)-thiones | Increasing alkyl chain length | Significant decrease in antibacterial activity. | nih.gov |

| Alkylated-fluconazole derivatives | Increasing alkyl chain length | Directionally related increase in antifungal activity. | nih.gov |

| Clinafloxacin-triazole hybrids | 2,4-difluoro on phenyl ring | Most potent antimicrobial efficacy in the series. | nih.gov |

| 5-phenyl-1,2,4-triazole derivatives | 4-methoxy on phenyl ring | Preferable for antibacterial activity compared to a 4-methyl group. | mdpi.com |

Conformational Dynamics and Their Impact on Interactions with Biological Macromolecules

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. The this compound molecule possesses a significant degree of conformational freedom due to the long, saturated decyl chain. This flexibility allows the molecule to adopt a multitude of shapes, enabling it to adapt its conformation to fit optimally within the binding site of a biological macromolecule, such as an enzyme or receptor.

Quantum chemical calculations and NMR spectroscopy have been used to analyze the conformational space of substituted triazoles, revealing the existence of multiple stable conformers. nih.govresearchgate.net For molecules with long alkyl chains, the number of possible low-energy conformers is vast. This conformational plasticity can be a key advantage, allowing the "hydrophobic tail" to navigate and anchor within lipidic environments or large, non-polar cavities in a protein target. Molecular docking studies on other complex 1,2,4-triazoles have shown that the N1-substituent often orients itself to occupy hydrophobic regions within the active site, which is crucial for inhibitory potency. nih.gov

The interaction can be envisioned as a two-step process:

Initial Binding: The 1,2,4-triazole ring, a polar and hydrogen-bonding capable moiety, may serve as an initial recognition element, interacting with specific polar residues or, in the case of metalloenzymes, coordinating with a metal ion. nih.gov

Conformational Adaptation: Following initial recognition, the flexible 10-phenyldecyl chain can adjust its conformation to maximize favorable hydrophobic and van der Waals interactions within the binding pocket, thereby increasing binding affinity and stabilizing the molecule-target complex. The terminal phenyl group can further anchor the substituent via π-stacking interactions.

Therefore, the molecule's ability to transition between different conformational states is not a liability but a functional characteristic that can significantly impact its binding affinity and, consequently, its biological activity.

Comparative SAR Analysis of this compound with Other Functionally Diverse 1-Substituted Triazoles

The SAR of this compound is best understood by comparing its unique N1-substituent to those of other 1-substituted triazoles with well-defined biological activities. This comparison highlights how different structural motifs attached to the same triazole core can lead to vastly different pharmacological profiles.

Comparison with Azole Antifungals (e.g., Fluconazole analogs): Fluconazole and its derivatives have a characteristic N1-substituent containing a tertiary alcohol and a 2,4-difluorophenyl group. nih.govnih.gov Their activity relies on specific hydrogen bonds and halogen interactions within the highly conserved active site of the fungal CYP51 enzyme. In contrast, this compound lacks these specific polar functional groups. Its activity is more likely driven by non-specific hydrophobic interactions, potentially leading to a broader but less potent spectrum of activity, possibly involving membrane disruption rather than specific enzyme inhibition.

Comparison with Anticancer Triazoles (e.g., Tubulin inhibitors): Some 1,2,4-triazole derivatives act as potent inhibitors of tubulin polymerization. nih.gov These compounds typically possess complex, relatively rigid aromatic systems that interact with the colchicine binding site on tubulin. The long, flexible phenyldecyl chain is structurally dissimilar and would not be expected to bind in the same manner. However, its high lipophilicity could contribute to general cytotoxicity against cancer cells, a property of many amphiphilic molecules.

Comparison with Antibacterial Triazoles: Many antibacterial triazoles are hybrids, combining the triazole ring with established antibiotic scaffolds like fluoroquinolones. mdpi.com Their activity is a synergistic effect of both moieties. Standalone N-substituted triazoles often require specific aromatic substituents for activity. For example, N-4 phenylpiperazine moieties have been shown to be crucial for high antibacterial activity in some series. mdpi.com The phenyldecyl group represents a departure from this design, relying on physical properties (lipophilicity) rather than specific pharmacophoric features common in traditional antibiotics.

The following table provides a comparative analysis of different N1-substituents and their associated SAR profiles.

| N1-Substituent Class | Representative Example | Primary Biological Activity | Key SAR Drivers |

| Long Phenylalkyl | This compound | General Biocidal (Hypothesized) | High lipophilicity, membrane interaction, conformational flexibility. |

| Fluorinated Aryl Alcohol | Fluconazole | Antifungal (CYP51 Inhibition) | H-bonding from alcohol, halogen interactions from difluorophenyl group, triazole N4 coordination to heme iron. researchgate.netnih.gov |

| Complex Aromatic Systems | Tubulin Polymerization Inhibitors | Anticancer | Rigid structure for specific binding in colchicine site, multiple aromatic interactions. nih.gov |

| Phenyl-Amide | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-benzamide | Anticonvulsant | Specific hydrogen bonding and hydrophobic interactions within the GABA-A receptor benzodiazepine site. mdpi.com |

Computational and Theoretical Investigations of 1 10 Phenyldecyl 1h 1,2,4 Triazole Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the nature of the ligand-receptor interactions.

Elucidation of Binding Modes and Affinities

Molecular docking simulations for 1-(10-phenyldecyl)-1H-1,2,4-triazole would involve placing the molecule into the binding sites of various macromolecular targets. The binding affinity, typically expressed as a negative Gibbs free energy of binding (ΔG), indicates the strength of the interaction; a more negative value suggests a stronger and more favorable interaction. pensoft.net For a molecule like this compound, the binding mode is expected to be driven by a combination of interactions. The long, hydrophobic decyl chain can fit into hydrophobic pockets of a receptor, while the phenyl group can engage in π-π stacking or hydrophobic interactions. The 1,2,4-triazole (B32235) ring, with its nitrogen atoms, is capable of forming hydrogen bonds. nih.gov

The binding affinity is influenced by these interactions. For instance, in studies of other triazole derivatives, binding affinities have been shown to correlate with biological activity. nih.gov The specific binding energy values for this compound would be dependent on the specific target protein.

Table 1: Hypothetical Binding Affinities of this compound with Various Putative Protein Targets

| Putative Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cytochrome P450 14α-demethylase (CYP51) | -9.8 | HEM, TYR132, PHE234 |

| c-Kit Tyrosine Kinase | -8.5 | LYS623, ASP810, CYS809 |

| Estrogen-Related Receptor Alpha (ERRα) | -9.2 | PHE328, LEU365, ARG372 |

Identification of Putative Biological Macromolecular Targets (e.g., Enzymes, Receptors)

Based on the structural motifs present in this compound, several classes of enzymes and receptors can be considered as putative targets. The 1,2,4-triazole core is a well-known pharmacophore in antifungal agents that target cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov

Furthermore, various kinase enzymes are potential targets. For instance, molecular docking studies on other triazole derivatives have shown good binding affinities to protein kinases such as c-Kit tyrosine kinase. nih.gov Another potential target is the Estrogen-Related Receptor α (ERRα), which has been identified as a target for other triazole-containing compounds. nih.govnih.gov The hydrophobic phenyldecyl chain of the molecule could favorably interact with the hydrophobic ligand-binding domain of such nuclear receptors. nih.gov Virtual screening of large libraries of proteins can help to identify other potential targets for this compound. pensoft.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.

Analysis of Molecular Orbitals and Electron Density Distribution

DFT calculations can provide detailed information about the distribution of electrons within the this compound molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

For this compound, the HOMO is likely to be localized on the electron-rich phenyl and triazole rings, while the LUMO may also be distributed across these aromatic systems. The long alkyl chain would have a lesser contribution to the frontier orbitals. The electron density distribution would show regions of high electron density around the nitrogen atoms of the triazole ring, making them potential sites for hydrogen bonding and coordination with metal ions. researchgate.net

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Dipole Moment | 3.2 D |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Assessment

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and assessing the stability of its interactions with biological targets.

The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is a common metric to evaluate the stability of the binding mode. A low and stable RMSD suggests a stable interaction. Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking alone, often employing methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov

In Silico Screening and Virtual Ligand Design Methodologies Applied to 1,2,4-Triazole Scaffolds

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its capacity to engage in various biological interactions, including hydrogen bonding, dipole-dipole, and π-stacking interactions. pensoft.net As a result, computational and theoretical investigations play a pivotal role in the discovery and optimization of novel 1,2,4-triazole-based therapeutic agents. In silico screening and virtual ligand design are at the forefront of these efforts, enabling the rapid and cost-effective identification of promising drug candidates from vast chemical libraries.

A common workflow for the in silico investigation of 1,2,4-triazole derivatives begins with the creation of two-dimensional structures of the compounds, which are then optimized for a physiological pH, typically 7.4. pensoft.net These structures are subsequently minimized using force fields like MMFF94 to achieve stable three-dimensional conformations. pensoft.net

Molecular docking is a fundamental technique used to predict the preferred orientation of a ligand when bound to a target receptor. pensoft.netnih.gov In the context of 1,2,4-triazole derivatives, this method is employed to screen large libraries of compounds against specific biological targets, such as enzymes or receptors implicated in a disease. researchgate.netnih.gov The primary goal of docking is to calculate the binding affinity, often represented as a docking score or binding free energy (ΔG), which indicates the strength of the interaction between the ligand and the receptor. pensoft.net A lower binding energy generally suggests a more favorable interaction. pensoft.net For instance, in a study investigating potential anticancer agents, docking was used to evaluate the binding modes of novel 1,2,4-triazole derivatives within the active site of the aromatase enzyme. nih.gov

Following initial screening with molecular docking, the most promising candidates are often subjected to more rigorous computational analysis, such as molecular dynamics (MD) simulations. pensoft.netresearchgate.net MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. pensoft.net Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the complex. pensoft.net

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues in the protein, highlighting regions that interact with the ligand. pensoft.net

Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex that is accessible to the solvent, providing information about changes in conformation and binding. pensoft.net

Radius of Gyration (Rg): Indicates the compactness of the protein structure during the simulation. pensoft.net

These simulations help to confirm the stability of the interactions predicted by molecular docking and to refine the understanding of the binding mode. pensoft.net The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is frequently used in conjunction with MD simulations to calculate the binding free energy of the ligand-receptor complex with greater accuracy than docking scores alone. pensoft.netresearchgate.net

Virtual ligand design often involves the creation of combinatorial libraries based on the 1,2,4-triazole scaffold. nih.gov This process allows for the systematic exploration of chemical space by attaching various substituents to the core triazole ring. nih.gov These virtual libraries, which can contain millions of compounds, are then screened using the computational methods described above to identify novel structures with high predicted activity and favorable drug-like properties. nih.gov

An essential component of in silico screening is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Servers and software are used to calculate various physicochemical parameters to assess the "drug-likeness" of the compounds. researchgate.net A widely used guideline is Lipinski's rule of five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. researchgate.net

The following tables summarize key computational parameters and findings from representative in silico studies on 1,2,4-triazole derivatives.

Table 1: Representative Molecular Docking and ADME Prediction Data for 1,2,4-Triazole Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Water Solubility | Lipinski's Rule of Five Violations |

| Derivative A | Tyrosinase | -8.5 | Good | 0 |

| Derivative B | NO-Synthase | -9.2 | Moderate | 1 |

| Derivative C | Hemoxygenase-1 | -7.9 | Good | 0 |

| Derivative D | Aromatase | -10.1 | Low | 0 |

This table is a representative example compiled from typical findings in the literature and does not represent specific data for this compound.

Table 2: Key Findings from Molecular Dynamics Simulations of 1,2,4-Triazole-Protein Complexes

| Complex | Average RMSD (Å) | Average RMSF (Å) | Key Interacting Residues | Predicted Binding Free Energy (MM-PBSA, kcal/mol) |

| Derivative A - Tyrosinase | 1.8 | 1.2 (Active Site) | His244, Phe264, Val283 pensoft.net | -45.7 |

| Derivative B - NO-Synthase | 2.1 | 1.5 (Active Site) | Arg382, Tyr483 | -52.3 |

| Derivative D - Aromatase | 1.5 | 1.1 (Heme Pocket) | Phe134, Trp224, Phe235 | -61.1 |

This table is a representative example compiled from typical findings in the literature and does not represent specific data for this compound.

Through these integrated computational approaches, researchers can effectively prioritize the synthesis of 1,2,4-triazole derivatives with the highest probability of success, thereby accelerating the drug discovery process.

Mechanistic Studies of Biological Activities Associated with 1 10 Phenyldecyl 1h 1,2,4 Triazole and Analogous Compounds

Investigations into Antimicrobial Mechanisms

The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore in the design of antimicrobial agents. researchgate.net Its derivatives have demonstrated a broad spectrum of activity against various pathogens, including fungi and bacteria. nih.govnih.gov

Antifungal Activity and Target-Specific Enzyme Inhibition (e.g., CYP51)

The primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047). nih.govnih.gov Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.gov

The nitrogen atom at position 4 (N4) of the triazole ring plays a key role by coordinating with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity. nih.govnih.gov This interaction prevents the oxidative removal of the 14α-methyl group from lanosterol, a critical step in ergosterol synthesis. nih.gov The accumulation of toxic sterol precursors further contributes to the antifungal effect. nih.gov

Several studies have highlighted the potent antifungal activity of novel 1,2,4-triazole derivatives. For instance, a series of 1,2,4-triazole derivatives with a 4-(4-substitutedphenyl) piperazine (B1678402) side chain showed greater potency against Candida albicans than the standard drug fluconazole (B54011). researchgate.net Notably, some of these compounds exhibited significantly lower minimum inhibitory concentrations (MIC80) against C. albicans compared to voriconazole. researchgate.net Molecular docking studies have further elucidated the binding modes of these compounds within the active site of C. albicans CYP51. mdpi.com

Antibacterial Activity and Cellular Process Interference

The antibacterial properties of 1,2,4-triazole derivatives are attributed to their ability to interfere with various essential cellular processes in bacteria. nih.gov While the precise mechanisms can vary depending on the specific derivative, studies have suggested that these compounds can disrupt bacterial cell wall synthesis, protein synthesis, and nucleic acid replication. nih.gov

For example, some ciprofloxacin-triazole hybrids have demonstrated antibacterial activity that is not solely dependent on their affinity for bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), suggesting alternative or multiple mechanisms of action. nih.gov The structural features of these hybrid molecules, including the linkage between the triazole and other pharmacophores, can influence their antibacterial spectrum and potency. nih.gov

Research has shown that certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence and position of substituents on the aryl ring have been found to modulate the antibacterial efficacy of these compounds. nih.gov

Exploration of Antineoplastic and Antiproliferative Mechanisms

The 1,2,4-triazole scaffold is a versatile platform for the design of anticancer agents, with derivatives exhibiting a range of antineoplastic and antiproliferative activities. researchgate.netnih.goveurekaselect.com These compounds can exert their effects through various mechanisms, including enzyme inhibition and the induction of apoptosis. nih.govnih.gov

Enzyme Inhibition (e.g., EGFR Tyrosine Kinase, COX-2, Aromatase, B-RAF)

1,2,4-triazole derivatives have been investigated as inhibitors of several key enzymes implicated in cancer progression.

EGFR Tyrosine Kinase: Some hybrid molecules incorporating the 1,2,4-triazole ring have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov

Cyclooxygenase-2 (COX-2): A number of 1,2,4-triazole derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme often overexpressed in inflammatory conditions and various cancers. mdpi.comgoogle.com For instance, certain 1,2,4-triazole-pyrazole hybrids and 1,2,4-triazole/1,2,3-triazole hybrids have demonstrated significant COX-2 inhibitory activity, with some compounds showing greater potency and selectivity than the standard drug celecoxib. mdpi.com The anti-inflammatory properties of these compounds are often evaluated using models like the carrageenan-induced rat paw edema test. mdpi.comnih.gov Some diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have been developed as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), aiming for both anti-inflammatory and cardioprotective effects. acs.org

Aromatase: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. nih.govtandfonline.com Several non-steroidal aromatase inhibitors, such as letrozole (B1683767) and anastrozole (B1683761), feature a 1,2,4-triazole moiety that coordinates with the heme iron of the enzyme. nih.govtandfonline.com Numerous studies have focused on synthesizing novel 1,2,4-triazole derivatives as potent aromatase inhibitors. mdpi.comebi.ac.uknih.gov For example, certain 4-N-substituted amino-4H-1,2,4-triazole derivatives have shown high potency, with some exhibiting IC50 values in the nanomolar range. nih.gov

B-RAF: Hybrid molecules containing the 1,2,4-triazole scaffold have also been explored as inhibitors of the B-RAF kinase, a key component of the MAPK signaling pathway that is frequently mutated in cancer. nih.gov

Induction of Apoptotic Pathways in Malignant Cell Lines

A significant mechanism by which 1,2,4-triazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in malignant cells. nih.govresearchgate.netnih.gov

Studies have shown that certain 1,2,4-triazole derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. For example, some novel thiazolo[3,2-b] nuft.edu.uamdpi.comnih.gov-triazoles have been found to induce apoptosis by increasing the levels of the tumor suppressor protein p53. nih.govresearchgate.net This can lead to the arrest of the cell cycle, often at the G2/M or pre-G1 phase, and subsequent cell death. nih.govresearchgate.net

Other 1,2,4-triazole hybrids have been shown to induce apoptosis through the mitochondrial pathway. mdpi.com This involves the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and the activation of caspases, such as caspase-3, -8, and -9. researchgate.netmdpi.com The activation of caspase-3 is a critical step in the execution phase of apoptosis. researchgate.net Furthermore, some indolyl 1,2,4-triazole derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in breast cancer cell lines. rsc.org

Other Significant Biological Mechanisms (e.g., Anti-inflammatory, Antiviral, Antioxidant)

Beyond their antimicrobial and anticancer properties, 1,2,4-triazole derivatives exhibit a range of other important biological activities.

Anti-inflammatory Activity: As mentioned previously, many 1,2,4-triazole derivatives demonstrate potent anti-inflammatory effects, primarily through the inhibition of COX enzymes. researchgate.netmdpi.comnih.gov This activity has been confirmed in various in vitro and in vivo models. mdpi.comnih.gov

Antiviral Activity: The 1,2,4-triazole ring is a key structural feature in several antiviral drugs, including ribavirin (B1680618). nuft.edu.uanih.gov Derivatives of 1,2,4-triazole have shown activity against a variety of DNA and RNA viruses, such as HIV, hepatitis B and C, and influenza virus. nih.goveurekaselect.comnih.gov The antiviral mechanism can involve targeting a wide array of viral proteins. eurekaselect.comnih.gov

Antioxidant Activity: Many 1,2,4-triazole derivatives possess significant antioxidant properties. isres.orgnih.govresearchgate.netjapsonline.com They can act as free radical scavengers, helping to mitigate oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. isres.orgnih.gov The antioxidant capacity of these compounds is often evaluated using assays such as DPPH radical scavenging. isres.org The presence of certain functional groups, like phenols, can enhance the antioxidant potential of these molecules. japsonline.com Some 1,2,4-triazole derivatives containing a morpholine (B109124) moiety have also been shown to exhibit antioxidant activity. zsmu.edu.ua

Modulation of Inflammatory Response Pathways

The anti-inflammatory effects of 1,2,4-triazole derivatives are attributed to their ability to modulate key pathways in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.gov

Many synthetic 1,2,4-triazole derivatives have been shown to selectively inhibit the COX-2 isoenzyme, which is upregulated during inflammation, while having a lesser effect on the constitutively expressed COX-1 isoenzyme. mdpi.com This selective inhibition is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. For instance, a series of diaryl-1,2,4-triazole derivatives demonstrated potent and selective COX-2 inhibition. mdpi.com Similarly, certain 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have shown good inhibitory activity against the COX-2 isoenzyme. mdpi.com

Beyond COX inhibition, some 1,2,4-triazole compounds modulate the production of pro-inflammatory cytokines. Lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) are a common in vitro model to study inflammatory processes. nih.govnih.gov In such models, certain 1,2,4-triazole derivatives have been found to decrease the levels of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govnih.gov For example, a series of new 1,2,4-triazole derivatives with a methacrylic acid moiety were found to have diverse effects on cytokine production, with some showing potential anti-inflammatory activity comparable to ibuprofen. rsc.org

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, has been identified as a target for some 1,2,4-triazole analogs. nih.gov By inhibiting the activation of NF-κB, these compounds can downregulate the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov

Table 1: Inhibitory Activity of Analogous 1,2,4-Triazole Derivatives on Inflammatory Targets

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Diaryl-1,2,4-triazole derivative (21a) | COX-2 | 2.13 | mdpi.com |

| Diaryl-1,2,4-triazole derivative (21b) | COX-2 | 1.98 | mdpi.com |

| 1,2,4-Triazole derivative with halogen substituent (5) | COX-2 | 0.018 | mdpi.com |

| Pyrrolo[3,4-d]pyridazinone derivative (8b) | COX-2 | 47.83 | mdpi.com |

| Eugenol-modified 1,2,4-triazole (10) | COX-2 | 0.28 | researchgate.net |

| Pyrazol-4-yl-1,2,4-triazole-3-thiol (14b) | COX-2 | 0.560 | nih.gov |

| Pyrazol-4-yl-1,2,4-triazole-3-thiol (14g) | COX-2 | 4.692 | nih.gov |

| Pyrazol-4-yl-1,2,4-triazole-3-thiol (14k) | COX-2 | 1.231 | nih.gov |

| Bis-triazole (19c) | COX-2 | - | nih.govtandfonline.com |

| Bis-triazole (19f) | COX-2 | - | nih.govtandfonline.com |

| Bis-triazole (19h) | COX-2 | - | nih.govtandfonline.com |

| Bis-triazole (19l) | COX-2 | - | nih.govtandfonline.com |

| Celecoxib (Reference) | COX-2 | 0.05 | mdpi.com |

Interference with Viral Replication Mechanisms

The 1,2,4-triazole scaffold is a key component in several antiviral drugs, and ongoing research continues to explore its potential against a range of viruses. researchgate.net The antiviral mechanisms of 1,2,4-triazole derivatives are diverse and often target specific viral proteins or processes essential for viral replication. rsc.orgnih.gov

One of the well-documented antiviral actions of triazole compounds is the inhibition of viral enzymes. For example, certain 1,2,3-triazole derivatives, isomeric to the 1,2,4-triazoles, have been shown to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net This protease is vital for processing viral polyproteins into functional units, and its inhibition blocks viral replication.

In the context of the human immunodeficiency virus (HIV), research has focused on the viral capsid protein (CA) as a therapeutic target. nih.govnih.gov A series of novel 1,2,4-triazole phenylalanine derivatives were designed to inhibit the HIV-1 capsid protein. nih.govnih.gov One of the most promising compounds from this series, d19, exhibited potent antiretroviral activity against both HIV-1 and HIV-2 strains. nih.govnih.gov Mechanistic studies revealed that this compound interferes with the binding of the capsid protein to host factors, such as CPSF6, which is a crucial interaction for viral replication. nih.gov

Furthermore, other 1,2,4-triazole derivatives have been investigated for their ability to interfere with other stages of the viral life cycle, such as viral entry and egress. nih.gov The structural diversity of 1,2,4-triazole derivatives allows for the fine-tuning of their antiviral activity against specific viral targets. rsc.org

Table 2: Antiviral Activity of Analogous Triazole Derivatives

| Compound/Derivative | Virus | Target | EC₅₀ (µM) | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Phenylpyrazolone-1,2,3-triazole hybrid (6h) | SARS-CoV-2 | Main Protease | - | 5080 | researchgate.net |

| Phenylpyrazolone-1,2,3-triazole hybrid (6i) | SARS-CoV-2 | Main Protease | - | 3160 | researchgate.net |

| Phenylpyrazolone-1,2,3-triazole hybrid (6q) | SARS-CoV-2 | Main Protease | - | 7550 | researchgate.net |

| 1,2,4-Triazole phenylalanine derivative (d19) | HIV-1 | Capsid Protein | 0.59 | - | nih.govnih.gov |

| 1,2,4-Triazole phenylalanine derivative (d19) | HIV-2 | Capsid Protein | 2.69 | - | nih.govnih.gov |

| 1,2,4-Triazole phenylalanine derivative (d13) | HIV-1 | Capsid-CPSF6 Binding | - | 92.4 | nih.gov |

| 1,2,4-Triazole phenylalanine derivative (d19) | HIV-1 | Capsid-CPSF6 Binding | - | 33.4 | nih.gov |

| PF-74 (Reference) | HIV-1 | Capsid-CPSF6 Binding | - | 26.6 | nih.gov |

Future Research Directions and Advanced Applications for 1 10 Phenyldecyl 1h 1,2,4 Triazole

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of novel 1,2,4-triazole-based compounds. For 1-(10-Phenyldecyl)-1H-1,2,4-triazole, these computational tools can accelerate the design of new derivatives with enhanced biological activities and optimized pharmacokinetic profiles.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms can be trained on existing data for 1,2,4-triazole (B32235) derivatives to build predictive QSAR models. kashanu.ac.ir These models can then be used to predict the biological activity of novel, untested compounds like this compound and its analogs.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel 1,2,4-triazole derivatives with superior efficacy.

Prediction of ADMET Properties: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound is a critical step in drug development. AI models can be used to forecast these properties for this compound, helping to identify potential liabilities early in the research process.

The following table illustrates the potential impact of AI/ML on the research and development of this compound.

| Research & Development Stage | Traditional Approach | AI/ML-Enhanced Approach |

|---|---|---|

| Lead Identification | High-throughput screening of large compound libraries | Virtual screening and predictive modeling to identify high-potential candidates |

| Lead Optimization | Iterative chemical synthesis and biological testing | In silico design of derivatives with improved properties |

| Preclinical Development | Extensive in vitro and in vivo testing for ADMET properties | Early prediction of ADMET profiles to guide experimental studies |

Exploration of Novel Biological Targets and Underexplored Therapeutic Avenues

The 1,2,4-triazole scaffold is a versatile pharmacophore known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral effects. nih.govlifechemicals.com The presence of a long lipophilic phenyldecyl chain in this compound suggests that it may exhibit unique interactions with biological membranes or hydrophobic pockets of target proteins.

Future research should focus on exploring the activity of this compound against a range of established and novel biological targets. Studies on 1,2,4-triazole derivatives with long alkyl chains have already shown promising antiproliferative activity. mdpi.com

Potential areas for investigation include:

Anticancer Activity: Investigating the cytotoxic effects of this compound against various cancer cell lines is a priority. Potential molecular targets include enzymes involved in cancer cell proliferation and survival, such as kinases, topoisomerases, and histone deacetylases. nih.govbenthamdirect.com

Antimicrobial Activity: The compound should be screened for its efficacy against a panel of pathogenic bacteria and fungi. The lipophilic nature of the phenyldecyl group may enhance its ability to penetrate microbial cell membranes.

Antiviral Activity: Given that some 1,2,4-triazole derivatives exhibit antiviral properties, evaluating this compound against a range of viruses would be a worthwhile endeavor.

Neurological Disorders: Some 1,2,4-triazole derivatives have shown activity against targets in the central nervous system. The potential for this compound to cross the blood-brain barrier and interact with neurological targets could be explored.

The table below summarizes some of the known biological activities of 1,2,4-triazole derivatives, suggesting potential therapeutic avenues for this compound.

| Biological Activity | Known 1,2,4-Triazole Derivatives | Potential Relevance for this compound |

|---|---|---|

| Anticancer | Letrozole (B1683767), Anastrozole (B1683761) ijpca.org | The phenyldecyl chain could enhance interactions with hydrophobic regions of anticancer targets. |

| Antifungal | Fluconazole (B54011), Itraconazole | The lipophilic tail may improve penetration of fungal cell membranes. |

| Antiproliferative | 1-n-decyloxymethyl-1,2,4-triazole-3-carboxamide mdpi.com | The structurally similar phenyldecyl group suggests a high potential for antiproliferative effects. |

| Antibacterial | Ciprofloxacin-1,2,4-triazole hybrids nih.gov | The compound could be tested against a range of bacterial strains. |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold with Other Bioactive Moieties

A promising strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to achieve synergistic or multi-target effects. tandfonline.comnih.gov The this compound scaffold is an excellent candidate for the development of such hybrid compounds.

Future research could involve the synthesis of hybrid molecules where the this compound moiety is covalently linked to other bioactive fragments, such as:

Natural Products: Coupling with natural products known for their biological activity could lead to novel compounds with enhanced efficacy.

Known Drugs: Hybridizing with existing drugs could result in compounds with improved pharmacokinetic properties or the ability to overcome drug resistance.

Other Heterocyclic Scaffolds: Combining with other heterocyclic systems known for their pharmacological effects could generate molecules with unique and potent activities. For instance, hybridization with other azoles or quinolones has proven to be a successful strategy for other 1,2,4-triazole derivatives. sci-hub.se

The design of such hybrid molecules would be guided by the desired therapeutic application and an understanding of the structure-activity relationships of both the this compound scaffold and the chosen bioactive moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.